molecular formula C16H27NO4 B2355307 (1R,2R,3S,5R)-2-[(tert-butoxycarbonyl)amino]-2,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid CAS No. 705948-98-7

(1R,2R,3S,5R)-2-[(tert-butoxycarbonyl)amino]-2,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid

Cat. No. B2355307
CAS RN: 705948-98-7
M. Wt: 297.395
InChI Key: HPPGXULZNFVFMM-GFOPWETNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2R,3S,5R)-2-[(tert-butoxycarbonyl)amino]-2,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid is a useful research compound. Its molecular formula is C16H27NO4 and its molecular weight is 297.395. The purity is usually 95%.
BenchChem offers high-quality (1R,2R,3S,5R)-2-[(tert-butoxycarbonyl)amino]-2,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R,2R,3S,5R)-2-[(tert-butoxycarbonyl)amino]-2,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Studies

  • A study by Wang Gan et al. (2013) demonstrated a scalable and stereoselective synthesis of a structurally similar compound, showcasing the potential for large-scale production in scientific research (Wang Gan et al., 2013).
  • Zalevskaya et al. (2011) explored the synthesis and structural analysis of a related chiral palladium(II) complex, contributing to the understanding of complex molecular structures in scientific research (Zalevskaya et al., 2011).

Development of Novel Compounds

  • Grauer and König (2009) synthesized new α-amino acids derivatives, highlighting the compound's role in developing novel biochemical entities (Grauer and König, 2009).
  • Badland et al. (2010) described an improved synthesis method for a similar compound, indicating advancements in synthetic methodologies (Badland et al., 2010).

Chemical Analysis and Applications

  • Ayers et al. (2005) conducted a study on a ketimine derivative of the compound, which is critical for understanding its chemical behavior and potential applications (Ayers et al., 2005).
  • Bakonyi et al. (2013) developed a synthesis for various stereoisomers, important for exploring the compound's diverse chemical properties (Bakonyi et al., 2013).

properties

IUPAC Name

(1R,2R,3S,5R)-2,6,6-trimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[3.1.1]heptane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO4/c1-14(2,3)21-13(20)17-16(6)10(12(18)19)7-9-8-11(16)15(9,4)5/h9-11H,7-8H2,1-6H3,(H,17,20)(H,18,19)/t9-,10+,11+,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPPGXULZNFVFMM-GFOPWETNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC(C(C1C2)(C)NC(=O)OC(C)(C)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1([C@H](C[C@H]2C[C@@H]1C2(C)C)C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R,3S,5R)-2-[(tert-butoxycarbonyl)amino]-2,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid

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